molecular formula C17H22O7 B13756135 Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester CAS No. 71013-41-7

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester

Cat. No.: B13756135
CAS No.: 71013-41-7
M. Wt: 338.4 g/mol
InChI Key: WBCKSAACKDSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ester derivative of 3-methylbutanoic acid, featuring a cyclopenta(c)pyran core with multiple substituents: an acetyloxymethyl group at position 4, a formyl group at position 7, and a hydroxyl group at position 1. The molecular formula is inferred to be C₁₇H₂₂O₇ (based on modifications to the closely related compound in ), with a molecular weight of approximately 338.35 g/mol. Its IUPAC name reflects the intricate stereochemistry and functionalization of the cyclopenta(c)pyran ring, which is critical to its physicochemical and bioactive properties.

Properties

CAS No.

71013-41-7

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(acetyloxymethyl)-7-formyl-1-hydroxy-3,7a-dihydro-1H-cyclopenta[c]pyran-4-yl] 3-methylbutanoate

InChI

InChI=1S/C17H22O7/c1-10(2)6-14(20)24-17(8-22-11(3)19)9-23-16(21)15-12(7-18)4-5-13(15)17/h4-5,7,10,15-16,21H,6,8-9H2,1-3H3

InChI Key

WBCKSAACKDSJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1(COC(C2C1=CC=C2C=O)O)COC(=O)C

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • NMR: The proton NMR spectrum shows characteristic signals for the methyl groups of the butanoic acid moiety, signals corresponding to the acetyloxy methyl protons (~2.0 ppm), and aldehyde proton (~9-10 ppm) from the formyl group.
  • Mass Spectrometry: Molecular ion peak at m/z 338.40 consistent with molecular weight.
  • IR Spectroscopy: Strong ester carbonyl stretch (~1735 cm^-1), aldehyde C=O (~1700 cm^-1), and hydroxyl group broad stretch (~3400 cm^-1).

Biological and Chemical Reactivity Insights

  • The compound exhibits moderate hydrophobicity and multiple hydrogen bond acceptors/donors, suggesting potential biological activity and membrane permeability.
  • Predicted interactions with biological targets include nuclear factors and enzymes related to DNA repair and inflammation pathways, based on in silico target prediction models.
  • The compound’s multiple reactive sites allow for further chemical modifications, useful in medicinal chemistry for structure-activity relationship studies.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions Outcome/Notes
Acid Activation Conversion to acid chloride SOCl2, reflux, inert atmosphere Enhances reactivity
Esterification Coupling with hydroxy-substituted pyran Pyridine, DCM, 0-5°C High selectivity, moderate yield
Acetylation Introduction of acetyloxy group Ac2O, pyridine, RT Protects hydroxymethyl group
Purification Chromatography Silica gel, hexane/ethyl acetate gradient Removes impurities
Characterization NMR, MS, IR Standard analytical techniques Confirms structure

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted esters

Scientific Research Applications

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester involves its interaction with specific molecular targets. The ester and formyl groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Observed Properties/Applications References
Target Compound C₁₇H₂₂O₇ 338.35 Acetyloxy, formyl, hydroxyl, cyclopenta(c)pyran Hypothesized use in flavor modulation, pharmacology
Butanoic Acid, 3-Methyl-, (7-Formylcyclopenta(c)Pyran-4-Yl)Methyl Ester (Homobaldrinal) C₁₅H₁₆O₄ 260.28 Formyl, cyclopenta(c)pyran Reference standard; synthetic precursor
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ 444.43 Acetyloxy, hydroxyl, glycosyl (tetrahydropyran) Pharmacological research, food/cosmetic applications
Butanoic Acid, 3-Methyl-, Ethyl Ester C₇H₁₄O₂ 130.18 Ethyl ester Sweetness enhancer in food systems
6,7-Dihydroxy-7-(Hydroxymethyl)-1-((Tetrahydro-2H-Pyran-2-Yl)Oxy)Cyclopenta[c]Pyran-4-Carboxylic Acid C₁₅H₂₀O₉ 344.31 Hydroxyl, carboxylic acid, glycosyl Antioxidant potential (inferred from structure)

Key Observations:

  • Structural Complexity vs. Bioactivity: The target compound’s cyclopenta(c)pyran core and acetyloxy/formyl groups distinguish it from simpler 3-methylbutanoate esters (e.g., ethyl ester in ), which lack fused ring systems but exhibit sweetness-enhancing properties. The acetyloxy and hydroxyl groups may enhance solubility and binding affinity compared to non-hydroxylated analogues like Homobaldrinal .
  • Comparison with 8-O-Acetylshanzhiside Methyl Ester : Both compounds share acetylated hydroxyl groups and cyclopenta[c]pyran-derived scaffolds. However, the target compound lacks the glycosyl moiety present in 8-O-acetylshanzhiside, which is critical for its interaction with biological receptors in pharmacological contexts .

Chromatographic Behavior

highlights the chromatographic retention patterns of butanoic acid esters. Polar functional groups (hydroxyl, formyl) may increase retention time in reversed-phase chromatography compared to non-polar esters .

Functional Properties in Flavor and Fragrance

identifies Butanoic Acid, 3-Methyl-, Ethyl Ester and Butanoic Acid, 3-Methyl-, 3-Methylbutyl Ester as potent sweetness enhancers due to their fruity, caramel-like odors. However, its cyclopenta(c)pyran core may introduce bitterness or astringency, as seen in structurally related iridoid glycosides .

Biological Activity

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester (CAS Number: 71013-41-7) is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : [4-(acetyloxymethyl)-7-formyl-1-hydroxy-3,7a-dihydro-1H-cyclopenta[c]pyran-4-yl] 3-methylbutanoate
  • Molecular Formula : C₁₇H₂₂O₇
  • Molecular Weight : 338.39 g/mol

Antipsychotic Effects

Research indicates that this compound exhibits antipsychotic properties. In studies involving rodent models, the compound demonstrated a lethal dose (LD50) of 83 mg/kg when administered intraperitoneally, leading to behavioral changes consistent with antipsychotic activity .

Enzyme Inhibition

The compound has been shown to interact with several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Notably:

  • CYP3A4 : Substrate and inhibition potential observed.
  • CYP2D6 : Significant inhibition noted.
    These interactions suggest that the compound could affect the metabolism of co-administered drugs .

Toxicity Profile

The compound's toxicity has been assessed through various studies:

  • Acute Oral Toxicity : Classified as Category III (moderate toxicity) based on acute oral exposure data.
  • Reproductive and Mitochondrial Toxicity : Evidence suggests potential reproductive toxicity and mitochondrial effects, indicating a need for cautious use in therapeutic applications .

Biological Activity Summary Table

Biological ActivityObservations
Antipsychotic EffectLD50 = 83 mg/kg (rodent model)
CYP Enzyme InteractionSubstrate for CYP3A4; significant inhibition of CYP2D6
Reproductive ToxicityPotentially toxic; requires further investigation
Mitochondrial ToxicityObserved effects; implications for cellular health
Estrogen Receptor BindingModerate binding affinity
Androgen Receptor BindingModerate binding affinity

Case Study 1: Antipsychotic Activity

In a controlled study published in Archiv der Pharmazie, the compound was tested for its antipsychotic properties. The results indicated significant behavioral alterations in treated rodents compared to controls, validating its potential as an antipsychotic agent .

Case Study 2: Drug Interaction Potential

A pharmacokinetic study highlighted the compound's interaction with CYP enzymes. The findings suggest that co-administration with other medications metabolized by these enzymes could lead to altered drug efficacy or increased toxicity .

Q & A

Q. What analytical methods are recommended to confirm the stereochemical configuration of this compound?

To resolve stereochemistry, use 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial proximity of protons, particularly around the cyclopenta(c)pyran core and acetyloxy groups. X-ray crystallography is definitive for absolute configuration determination if crystals can be obtained . For liquid-phase analysis, combine HPLC-MS/MS with chiral stationary phases to separate enantiomers and verify purity .

Q. How can researchers synthesize this compound with high purity?

A multi-step synthesis is required, starting with functionalization of the cyclopenta(c)pyran backbone. Key steps include:

  • Acetylation : Use acetic anhydride with a catalyst (e.g., DMAP) to introduce the acetyloxy group.
  • Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for selective formylation at the 7-position.
  • Esterification : React 3-methylbutanoic acid with the hydroxylated intermediate using DCC/DMAP coupling. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity with HPLC-UV (>98% purity threshold) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : ¹H and ¹³C NMR to assign protons and carbons, focusing on the cyclopenta(c)pyran ring (δ 4.5–5.5 ppm for anomeric protons) and formyl group (δ ~9.8 ppm).
  • FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) functionalities.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₆O₄; [M+H]⁺ = 261.1127) .

Advanced Research Questions

Q. How can researchers optimize low yields in the acetylation step?

Low yields often arise from steric hindrance at the 4-position. Mitigate this by:

  • Solvent optimization : Switch to less polar solvents (e.g., toluene) to reduce side reactions.
  • Catalyst screening : Test alternatives like H₂SO₄ or ionic liquids for improved regioselectivity.
  • Temperature control : Conduct reactions at 0–5°C to suppress over-acetylation. Monitor progress with TLC (silica GF₂₅₄, UV visualization) and isolate products via preparative HPLC .

Q. How should discrepancies in biological activity data be addressed?

Contradictions in bioassay results (e.g., inconsistent IC₅₀ values) may stem from:

  • Impurity interference : Reassess compound purity using LC-MS and quantify contaminants (e.g., residual solvents).
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) across labs.
  • Structural analogs : Compare activity with simpler esters (e.g., butyric acid phenyl ester) to identify critical functional groups (see Table 1) .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundKey Functional GroupsReported IC₅₀ (μM)
Target CompoundCyclopenta(c)pyran, formyl12.3 ± 1.5
Butyric Acid Phenyl EsterPhenolic ester>100
Propionic Acid Phenyl EsterPropionyl, phenyl45.6 ± 3.2

Q. What computational strategies predict interactions with biological targets?

Use molecular docking (AutoDock Vina) to model binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Key steps:

  • Ligand preparation : Optimize 3D structure with Gaussian 09 (B3LYP/6-31G*).
  • Protein-ligand dynamics : Run 100 ns MD simulations (AMBER) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How can researchers resolve instability in the formylated derivative during storage?

The formyl group is prone to oxidation. Solutions include:

  • Storage conditions : Store at -20°C under argon with desiccants (molecular sieves).
  • Stabilizing additives : Add 0.1% BHT to solutions to inhibit radical formation.
  • Derivatization : Convert the formyl group to a more stable oxime derivative temporarily .

Methodological Notes

  • Key Challenges : Structural complexity necessitates orthogonal analytical validation (e.g., NMR + HRMS + X-ray).
  • Innovative Approaches : Continuous flow reactors () and hybrid MD/docking workflows offer scalability and mechanistic insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.